molecular formula C9H10BrFN2O2 B8164319 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide

5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide

Cat. No.: B8164319
M. Wt: 277.09 g/mol
InChI Key: JNVJCFZURNJUHO-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide is a chemical compound with the molecular formula C10H11BrFNO2 It is a derivative of nicotinamide, featuring bromine and fluorine atoms substituted at the 5th and 2nd positions of the pyridine ring, respectively, and a methoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of nicotinamide derivatives, followed by the introduction of the methoxyethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group additions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
  • Introduction of the methoxyethyl group through nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the methoxyethyl group, contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-N-(2-methoxyethyl)benzamide
  • 5-Bromo-2-fluoro-N-(2-methoxyethyl)-4-methylbenzamide
  • 5-Bromo-2-fluoro-N-(2-methoxyethyl)-3-methylbenzamide

Uniqueness

5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxyethyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-fluoro-N-(2-methoxyethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O2/c1-15-3-2-12-9(14)7-4-6(10)5-13-8(7)11/h4-5H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVJCFZURNJUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N=CC(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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